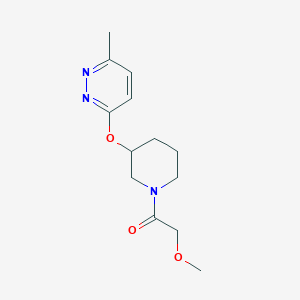

![molecular formula C16H15NO4 B3003711 4,5-二氢-1H-苯并[g]吲哚-2,3-二甲酸二甲酯 CAS No. 132288-27-8](/img/structure/B3003711.png)

4,5-二氢-1H-苯并[g]吲哚-2,3-二甲酸二甲酯

描述

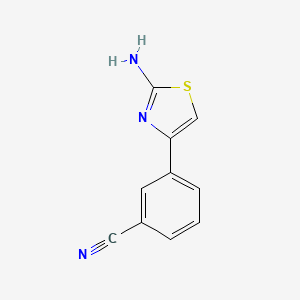

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The compound is a derivative of this structure, where the indole core has been modified with additional functional groups, namely the dimethyl dicarboxylate moiety.

Synthesis Analysis

The synthesis of related indole derivatives has been reported in various studies. For instance, a practical synthesis of dimethyl 1,2-corannulene dicarboxylate, which shares a similar structural motif, was achieved through a nickel-mediated intramolecular coupling with a notable yield . Another study reported the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to the compound of interest, using regioselective reactions . These methods could potentially be adapted for the synthesis of dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate.

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, and X-ray diffraction studies are often used to confirm their configuration. For example, the crystal structure of a related compound, dimethyl 2,3-dihydro-2-indol-3-ylbenz[b]azepine-3,4-dicarboxylate, was determined to be triclinic with specific cell parameters . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The addition reactions with dimethyl acetylenedicarboxylate have been studied, leading to the formation of benzazepines, which are nitrogen-containing seven-membered heterocycles . These reactions are influenced by the presence of substituents on the indole ring and the reaction conditions. The reactivity of dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate would likely be similar, with the potential to form complex heterocyclic structures through reactions with suitable dienophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate are influenced by their molecular structure. These properties include solubility, melting point, and reactivity. The presence of the dimethyl dicarboxylate group could increase the solubility of the compound in organic solvents compared to unsubstituted indoles. The exact properties would need to be determined experimentally, as they are crucial for the practical application and handling of the compound in a laboratory setting.

科学研究应用

化学反应和衍生物

- 衍生物的合成:萘醌-2,3-二甲酸二乙酯与各种烯胺反应,生成 5-氧代-1,5-二氢-苯并[g]吲哚-3,4,9b-三甲酸三乙酯衍生物。该反应涉及乙氧羰基的迁移,生成新的产物,这些产物通过消除乙氧羰基进一步芳构化成平面吲哚 (Schenck 等人,2005)。

- 硝化和溴化:该化合物经历硝化,产生各种硝基吲哚衍生物,以及溴化,产生溴吲哚衍生物。这些过程对于进一步的化学修饰和合成至关重要 (Miki 等人,2007); (Miki 等人,2006)。

药物研究

- 细胞毒性研究:由 2-(1,1-二甲基-1,3-二氢-2H-苯并[e]吲哚-2-亚甲基)丙二醛合成的某些吲哚化合物衍生物已针对其对人乳腺癌细胞系的细胞毒性活性进行了研究。这些研究突出了这些化合物在癌症研究中的潜力 (Mohammad 和 ALİ,2022)。

太阳能电池应用

- 染料敏化太阳能电池:与 4,5-二氢-1H-苯并[g]吲哚-2,3-二甲酸二甲酯相关的羧化花菁染料已用于提高染料敏化太阳能电池的光电转换效率。该应用证明了此类化合物在可再生能源技术中的相关性 (Wu 等人,2009)。

酶抑制研究

- 黄嘌呤氧化酶抑制:已经合成并评估了二甲基 N-苄基-1H-1,2,3-三唑-4,5-二甲酸二甲酯等衍生物对黄嘌呤氧化酶活性的抑制特性。此类研究对于开发新的治疗剂至关重要 (Yagiz 等人,2021)。

化学发光活性

- 化学发光:某些衍生物已显示出化学发光活性,类似于鲁米诺。该特性对于分析和诊断应用非常重要,尤其是在法医学中 (Kurumi 等人,2001)。

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization . This interaction leads to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

未来方向

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that future research may continue to explore new synthesis methods and applications of indole derivatives, including dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate.

属性

IUPAC Name |

dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15(18)12-11-8-7-9-5-3-4-6-10(9)13(11)17-14(12)16(19)21-2/h3-6,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKJQTKYVHLFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=C1CCC3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331318 | |

| Record name | dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

132288-27-8 | |

| Record name | dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

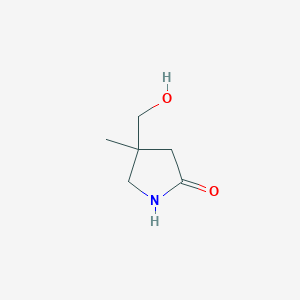

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)

![Methyl (E)-4-[2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3003633.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)

![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)

![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)

![1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3003646.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3003647.png)

![N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003648.png)